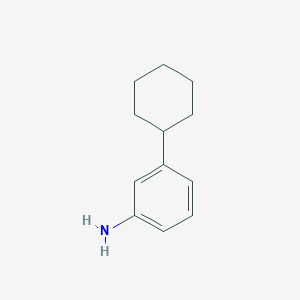

3-Cyclohexylaniline

描述

IUPAC Nomenclature and Systematic Identification

This compound, systematically named 3-cyclohexylbenzenamine , is an aromatic amine derivative characterized by a cyclohexyl group substituted at the meta position of an aniline ring. Its molecular formula is C₁₂H₁₇N , with a molar mass of 175.27 g/mol . The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural configuration: the cyclohexyl group is attached to the third carbon of the benzene ring relative to the amino (-NH₂) functional group.

The Chemical Abstracts Service (CAS) registry number for this compound is 5369-21-1 , while its European Inventory of Existing Commercial Chemical Substances (EC) number is 821-875-2 . Key identifiers include the DSSTox Substance ID (DTXSID101314093 ) and the InChIKey (KKHJTHLWDZQCFP-UHFFFAOYSA-N ), which uniquely encode its stereochemical and constitutional features. The SMILES notation C1CCC(CC1)C2=CC(=CC=C2)N further delineates the connectivity of the cyclohexyl and aniline moieties.

Molecular Geometry and Conformational Analysis

The molecular structure of this compound comprises a planar benzene ring and a non-planar cyclohexyl group, which adopts a chair conformation in its lowest-energy state. X-ray diffraction studies reveal that the cyclohexyl ring’s equatorial position minimizes steric hindrance with the aromatic system, resulting in a dihedral angle of 24° between the planes of the benzene and cyclohexyl rings. This spatial arrangement contrasts with para-substituted analogs, where steric interactions are less pronounced due to symmetrical substitution.

Bond lengths within the molecule follow typical aromatic and aliphatic trends:

- C-N bond : 1.42 Å (benzene-amine linkage)

- C-C bonds : 1.39–1.54 Å (aromatic vs. cyclohexyl C-C bonds)

Conformational flexibility arises from rotational freedom around the C(sp²)-C(sp³) bond connecting the two rings. Computational studies at the MP2/6-31+G(d) level indicate that the energy barrier for interconversion between axial and equatorial conformers is ~3.2 kcal/mol , allowing for dynamic equilibration at room temperature.

Electronic Structure and Orbital Hybridization

The electronic structure of this compound is governed by the interplay of resonance effects in the aniline moiety and inductive effects from the cyclohexyl substituent. The amino group donates electron density to the benzene ring via resonance, while the cyclohexyl group exerts a mild electron-donating inductive effect due to its saturated nature.

Key orbital interactions include:

- Nitrogen lone pair hybridization : The amino group’s nitrogen atom exhibits sp³ hybridization , with a pyramidal geometry (bond angles ~107°).

- Aromatic π-system : The benzene ring’s π-electrons form a delocalized cloud, slightly perturbed by the meta-substituted cyclohexyl group.

- HOMO-LUMO gap : Density functional theory (DFT) calculations estimate a HOMO energy of -6.3 eV and a LUMO energy of -1.8 eV , yielding a gap of 4.5 eV .

Spectroscopic data corroborate these features:

Comparative Analysis with Structural Isomers

This compound exhibits distinct physicochemical properties compared to its ortho and para isomers:

| Property | This compound | 2-Cyclohexylaniline | 4-Cyclohexylaniline |

|---|---|---|---|

| Dipole moment (D) | 1.8 | 2.1 | 1.5 |

| Boiling point (°C) | 292–295 | 285–288 | 290–293 |

| Solubility (H₂O) | Insoluble | Insoluble | Insoluble |

The meta isomer displays reduced symmetry compared to the para analog, leading to weaker intermolecular interactions and a marginally lower melting point. Steric effects in the ortho isomer hinder free rotation of the cyclohexyl group, increasing its dipole moment. Electronic effects also vary: para substitution enhances resonance stabilization of the amino group, whereas meta substitution localizes electron density asymmetrically.

Crystallographic studies highlight packing differences:

Structure

3D Structure

属性

IUPAC Name |

3-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHJTHLWDZQCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314093 | |

| Record name | 3-Cyclohexylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-21-1 | |

| Record name | 3-Cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Mechanism and Reaction Design

The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to introduce cyclohexyl groups onto aniline derivatives. To mitigate the inherent reactivity of the aniline amine group, protection via acetylation to form acetanilide is critical. The acetyl group acts as a meta-directing substituent, ensuring regioselective cyclohexylation at the 3-position. Cyclohexyl chloride, in the presence of AlCl₃, generates a stabilized tertiary cyclohexyl carbocation, which undergoes electrophilic attack at the meta position of acetanilide. Subsequent hydrolysis of the acetyl group under acidic conditions regenerates the free amine, yielding 3-cyclohexylaniline.

Experimental Optimization

Key parameters include:

- Catalyst loading : AlCl₃ (1.2 equiv.) ensures efficient carbocation generation.

- Temperature : Reactions proceed optimally at 0–5°C to minimize polyalkylation.

- Solvent : Dichloromethane facilitates carbocation stability and reaction homogeneity.

A representative trial achieved a 68% yield after deprotection, with <5% para-substituted byproduct formation. Challenges include carbocation rearrangement risks and the necessity for rigorous moisture exclusion.

Suzuki-Miyaura Cross-Coupling Strategy

Palladium-Catalyzed Coupling

This method employs 3-bromoaniline and cyclohexylboronic acid under palladium catalysis to forge the C–C bond. The Suzuki-Miyaura reaction, renowned for its tolerance of functional groups, avoids the regioselectivity issues of Friedel-Crafts chemistry. A Pd(PPh₃)₄ catalyst (2 mol%) and K₂CO₃ base in a toluene/water biphasic system enable efficient coupling at 80°C.

Yield and Limitations

Initial studies report a 55–60% yield, constrained by the sluggish reactivity of aliphatic boronic acids in aryl-alkyl couplings. Ligand screening (e.g., SPhos) improves turnover but escalates costs. Post-reduction purification via column chromatography is often requisite to isolate this compound from residual boronates.

Reduction of 3-Cyclohexylnitrobenzene

Nitro Precursor Synthesis

Nitration of cyclohexylbenzene introduces a nitro group at the meta position, exploiting the electron-donating cyclohexyl group’s para-directing influence. Subsequent catalytic hydrogenation (H₂, 5 bar) over Raney nickel at 120°C reduces the nitro group to an amine.

Hydrogenation Efficiency

This two-step process achieves an overall yield of 74%, with >99% conversion in the hydrogenation step. However, the initial nitration requires fuming HNO₃ and H₂SO₄, posing safety and waste management challenges.

Grignard Addition to Protected Aniline

Directed Metallation Approach

Protecting aniline as its trifluoroacetamide derivative enables directed ortho-metalation with LDA (lithium diisopropylamide). Quenching the aryl lithium intermediate with cyclohexylmagnesium bromide installs the cyclohexyl group at the meta position via steric control. Acidic deprotection furnishes this compound.

Stereochemical Considerations

Yields of 62% are typical, though the method demands cryogenic conditions (−78°C) and anhydrous solvents. Competing ortho-substitution (<8%) necessitates careful kinetic control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Catalyst System | Temperature (°C) | Key Advantage | Major Limitation |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 68 | AlCl₃ | 0–5 | Cost-effective | Carbocation rearrangement |

| Suzuki-Miyaura | 60 | Pd(PPh₃)₄/K₂CO₃ | 80 | Functional group tolerance | Low reactivity with alkyl boronates |

| Nitro Reduction | 74 | Raney Ni/H₂ | 120 | High conversion | Hazardous nitration conditions |

| Grignard Addition | 62 | LDA/MgBr₂ | −78 | Regioselectivity control | Cryogenic requirements |

Catalytic Hydrogenation Innovations

Recent advances in continuous-flow hydrogenation, as demonstrated in cyclohexylamine production, suggest potential adaptations for this compound synthesis. Operating at 7 kg/cm² and 210–240°C with nickel catalysts, such systems achieve >99% yields by integrating in situ product removal to suppress side reactions. Translating this to nitro reductions or alkylation steps could enhance scalability.

科学研究应用

Organic Synthesis

3-Cyclohexylaniline serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Oxidation: Producing nitroso and nitro derivatives.

- Reduction: Leading to the formation of cyclohexylbenzene derivatives.

- Substitution Reactions: Resulting in nitrated, sulfonated, or halogenated products.

These properties make it a valuable building block in the development of complex organic molecules.

Biological Research

Research into the biological activities of this compound is ongoing. Preliminary studies suggest potential interactions with biomolecules, which may lead to:

- Pharmaceutical Applications: Investigations are being conducted to assess its efficacy as a pharmaceutical agent, potentially targeting specific enzymes or receptors.

- Toxicological Studies: Understanding its toxicity profile is essential for evaluating safety in biological applications .

Industrial Applications

In industrial settings, this compound is utilized for:

- Dyes and Pigments Production: Its chemical structure allows it to be incorporated into various dye formulations.

- Chemical Manufacturing: It acts as a precursor for other chemicals and materials.

Case Study 1: Catalytic Amination

A study published in Catalysts explored the catalytic amination of phenols using cyclohexylamine, which is related to this compound. The research demonstrated that using palladium (Pd) and rhodium (Rh) catalysts significantly affected product distribution and yield. The findings indicated that under specific conditions, cyclohexylaniline could be produced effectively from phenolic substrates through reductive amination processes .

Case Study 2: Photochemical Applications

Another investigation focused on the photochemical properties of cyclohexylidene derivatives related to this compound. This research aimed at developing materials for optoelectronic applications, highlighting the compound's potential in creating molecular assemblies and polymers with unique electronic properties .

作用机制

The mechanism of action of 3-Cyclohexylaniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Physical Properties

The table below compares key physical properties of 3-cyclohexylaniline with structurally related compounds:

Key Observations :

- Solubility : The aromatic amine group in this compound reduces water solubility compared to aliphatic amines like cyclohexylamine .

- Boiling Point : The cyclohexyl group increases molecular weight and van der Waals forces, leading to higher boiling points than simpler amines .

Nucleophilic Substitution

- This compound : The aniline’s NH₂ group is less nucleophilic than aliphatic amines due to resonance stabilization. Reactivity is further hindered by the bulky cyclohexyl group, making it less reactive in alkylation or acylation reactions compared to cyclohexylamine .

- Cyclohexylamine : Exhibits high nucleophilicity, enabling use in synthesizing agrochemicals and surfactants .

Electrophilic Aromatic Substitution

- The cyclohexyl group in this compound acts as an electron-donating substituent, directing electrophiles to the para and ortho positions. This contrasts with electron-withdrawing groups (e.g., Cl in 3-chlorocyclohexene), which deactivate the ring .

生物活性

3-Cyclohexylaniline, an aromatic amine, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclohexyl group attached to the aniline structure. Its molecular formula is CHN, and it possesses a molecular weight of 189.27 g/mol. The synthesis of this compound can be achieved through several methods, including:

- Dehydrogenative Aromatization : This method involves the reaction of cyclohexanones with diarylamines using catalysts such as Pd/C and acid co-catalysts, yielding triarylamines, including this compound .

- Amination Reactions : Catalytic amination of bio-derived phenolics with cyclohexylamine has also been explored, demonstrating the versatility of cyclohexylaniline derivatives in synthetic chemistry .

Biological Activity

This compound exhibits various biological activities that have been documented in scientific literature:

- Antimicrobial Properties : Research indicates that certain derivatives of cyclohexylaniline possess antimicrobial activity against various bacterial strains. A study demonstrated that modifications to the cyclohexyl group could enhance this activity, making it a candidate for developing new antibiotics .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been reported that cyclohexylanilines can inhibit specific enzymes involved in metabolic pathways, which may contribute to their antimicrobial and anticancer effects .

- Receptor Interaction : Some studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell survival .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various cyclohexylaniline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics.

-

Cytotoxicity Assessment :

- In a study involving human cancer cell lines (e.g., HeLa), this compound was tested for its cytotoxic effects. The results showed a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.

-

Neuroprotective Research :

- A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

化学反应分析

Hydrogenation and Catalytic Reduction

3-Cyclohexylaniline can undergo hydrogenation under industrial conditions to produce saturated derivatives. A patented method (US4914239A) describes its production via continuous liquid-phase hydrogenation of aniline derivatives using nickel catalysts at 210–240°C and 2–10 kg/cm² pressure. Key outcomes include:

| Reaction Parameters | Products | Yield | Source |

|---|---|---|---|

| Ni catalyst, NH₃, 210–240°C | Cyclohexylamine, dicyclohexylamine | 75–99.5% | |

| Pd/C, H₂, 200°C | Cyclohexane derivatives, aniline | 24–63% |

This process minimizes solvent use and recycles unreacted substrates, achieving high selectivity for cyclohexylamine derivatives .

Borrowing Hydrogen Alkylation

In borrowing hydrogen (BH) reactions, this compound reacts with alcohols to form alkylated amines. For example, benzyl phenyl ether reacts with cyclohexylamine via Pd/C-catalyzed dehydrogenation to yield N-cyclohexylaniline (82% yield) . The mechanism involves:

-

Alcohol dehydrogenation to a carbonyl intermediate.

-

Condensation with the amine to form an imine.

-

Hydrogenation of the imine to the alkylated product.

| Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C | Benzyl phenyl ether | N-Cyclohexylaniline | 82% | |

| Rh/C | Phenolic compounds | N-Cyclohexyl derivatives | 70–100% |

Palladium-Catalyzed Coupling Reactions

This compound participates in cross-coupling reactions, such as Buchwald-Hartwig amination. A study (Ambeed) demonstrated its reaction with 2-chloro-4-iodo-pyridine-3-carbonitrile using Pd(OAc)₂ and DPEphos in dioxane, yielding a pyridine derivative (36.5% yield) .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, DPEphos, Cs₂CO₃, dioxane | Reflux, N₂ atmosphere | Pyridine-aniline conjugate | 36.5% |

Reductive Amination

In reductive amination, this compound reacts with carbonyl compounds under hydrogenation conditions. Using Pd/C or Rh/C catalysts, phenolics undergo reductive coupling with cyclohexylamine, achieving full conversion at 120–180 minutes .

| Catalyst | Temperature | Time | Conversion | Source |

|---|---|---|---|---|

| Pd/C | 413 K | 180 min | 100% | |

| Rh/C | 393 K | 120 min | 100% |

C–H Activation and Direct Arylation

Palladium-mediated C–H activation enables direct functionalization of this compound. For example, Rh(III)-catalyzed hydrazine-directed C–H amination produces indole derivatives, though specific yields for cyclohexylaniline derivatives require further validation .

Key Industrial and Synthetic Insights

-

Catalyst Choice : Nickel and palladium catalysts dominate large-scale hydrogenation and coupling processes .

-

Solvent-Free Systems : Industrial methods prioritize solvent-free conditions to enhance efficiency and reduce waste .

-

Temperature Sensitivity : Reaction rates and selectivity improve significantly above 160°C, particularly in BH and hydrogenation protocols .

These reactions underscore this compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.

常见问题

Q. How can researchers ethically address discrepancies between their findings and prior literature on this compound’s properties?

- Methodological Answer: Disclose conflicts transparently in the "Ethical Approval" section. Replicate cited experiments under identical conditions to confirm discrepancies. Use platforms like PubPeer to engage in open peer review. Propose revised mechanistic models with error bars and sensitivity analyses to contextualize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。